molecular formula C8H9ClN2O B8366907 9-Chloro-2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine

9-Chloro-2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine

Cat. No. B8366907
M. Wt: 184.62 g/mol
InChI Key: VPQDITCSRHYYMF-UHFFFAOYSA-N
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Patent
US09079907B2

Procedure details

To a solution of the compound (0.30 g) obtained in Example 8 in acetonitrile (10 mL) was added 1-chloroethyl chloroformate (0.13 mL) at room temperature, and the mixture was stirred at 90° C. for 2 hr. The reaction mixture was concentrated under reduced pressure, and then the obtained residue was dissolved in MeOH (10 mL), and the mixture was stirred at 80° C. for 1 hr. The reaction mixture was concentrated under reduced pressure, and the obtained residue was dissolved in ethyl acetate and water, and made basic with aqueous sodium hydroxide solution. The resultant product was extracted with ethyl acetate, and concentrated. The residue was purified by silica gel column chromatography (solvent gradient; 50% ethyl acetate/hexane→0.1% aqueous ammonia/ethyl acetate) to give the title compound (0.085 g, 42%) as a white powder.
Name
compound
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][C:13]2[CH:15]=[CH:16][N:17]=[C:18]([Cl:19])[C:12]=2[O:11][CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>C(#N)C>[Cl:19][C:18]1[C:12]2[O:11][CH2:10][CH2:9][NH:8][CH2:14][C:13]=2[CH:15]=[CH:16][N:17]=1

Inputs

Step One
Name
compound
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCOC2=C(C1)C=CN=C2Cl
Name
Quantity
0.13 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in MeOH (10 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resultant product was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent gradient; 50% ethyl acetate/hexane→0.1% aqueous ammonia/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC=2CNCCOC21
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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